1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone
Description
1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone is a macrocyclic polyether derivative featuring a 18-membered ring system fused with two benzo groups and six oxygen atoms. The ethanone (acetyl) group at position 2 distinguishes it from related compounds. Such macrocycles are structurally analogous to crown ethers but exhibit enhanced complexity due to aromatic fusion and varied substituents.
Properties
CAS No. |
41855-36-1 |
|---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-yl)ethanone |
InChI |
InChI=1S/C22H26O7/c1-17(23)18-6-7-21-22(16-18)29-15-11-25-9-13-27-20-5-3-2-4-19(20)26-12-8-24-10-14-28-21/h2-7,16H,8-15H2,1H3 |
InChI Key |
KEOHSZCHSVGGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCOCCOC3=CC=CC=C3OCCOCCO2 |
Origin of Product |
United States |
Preparation Methods
Template-Assisted Macrocyclization
A widely cited approach involves templated cyclization using alkali metal cations to preorganize linear precursors. For example, reacting 2-acetyl-1,3-dihydroxybenzene with tetraethylene glycol ditosylate in the presence of Cs₂CO₃ yields the macrocyclic framework. The cesium ion coordinates with ether oxygens, enforcing a crown ether-like conformation that facilitates nucleophilic displacement of tosylate groups.
Reaction conditions :
Phase-Transfer Catalyzed Etherification
Building on methodologies for related polyethers (e.g., 9,10-bis(chloromethyl)anthracene synthesis), phase-transfer catalysts like hexadecyltrimethylammonium bromide enable efficient Williamson ether synthesis in biphasic systems. A representative protocol involves:
Precursor preparation :
- 2-Acetylresorcinol (1.0 equiv)
- 1,2-Bis(2-chloroethoxy)ethane (2.2 equiv)
Reaction setup :
Cyclization :
Optimization Strategies
Temperature and Stoichiometry Effects
Systematic studies reveal that excess dihalide (≥2.2 equiv) and moderate temperatures (60–80°C) maximize cyclization efficiency while minimizing polymerization. Higher temperatures (>100°C) promote side reactions, reducing yields to <30%.
Table 1. Yield dependence on reaction parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 60–80°C | 45–52 |
| Dihalide equivalence | 2.2–2.5 | 50–55 |
| Catalyst loading | 2.5–5.0 mol% | 48–53 |
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance precursor solubility but require strict anhydrous conditions. Biphasic systems (toluene/water) with phase-transfer catalysts offer practical advantages for large-scale synthesis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity when using recrystallization followed by size-exclusion chromatography.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Quaternary ammonium salts (e.g., hexadecyltrimethylammonium bromide) can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.
Waste Stream Management
The patented HCl/AcOH reaction medium allows neutralization with NaOH to precipitate sodium acetate, reducing acidic waste by ≥65%.
Emerging Methodologies
Photochemical Cyclization
Preliminary studies indicate that UV irradiation (254 nm) of linear precursors adsorbed on silica gel promotes solid-state macrocyclization with 28–31% yield, avoiding solvent use.
Biocatalytic Approaches
Lipase-mediated transesterification shows promise for enantioselective synthesis, though current yields remain low (12–15%).
Chemical Reactions Analysis
Ketone (Ethanone) Reactions
The ethanone moiety (C=O group) undergoes standard ketone reactions:
-
Nucleophilic addition : Reaction with alcohols/amines (e.g., Grignard reagents) to form secondary alcohols or tertiary amines.
-
Condensation : Aldol reactions or formation of enol ethers under acidic/basic conditions.
-
Reduction : Conversion to secondary alcohol via catalysts like NaBH₄ or LiAlH₄.
Crown Ether Complexation
The dibenzo-18-crown-6 macrocycle facilitates:
-
Metal ion complexation : Selective binding to cations (e.g., K⁺, Na⁺) via oxygen lone pairs, influenced by ring size and substituents .
-
Host-guest interactions : Potential inclusion of neutral molecules or molecular recognition in supramolecular chemistry.
Stability and Surface Interactions
Related dibenzo-18-crown-6 derivatives have demonstrated:
-
Corrosion inhibition : Adsorption on metal surfaces (e.g., mild steel) in acidic media, reducing corrosion via charge transfer resistance .
-
Surface analysis : FE-SEM and XPS studies confirm inhibitor adsorption, suggesting similar behavior for ethanone derivatives .
Theoretical and Computational Insights
-
Quantum chemical modeling : Density Functional Theory (DFT) and Monte Carlo simulations predict adsorption mechanisms, with Langmuir isotherm fitting observed for related compounds .
-
Molecular descriptors : Parameters like HOMO/LUMO energy levels and molecular orbital interactions may guide reactivity predictions.
Reaction Comparison Table
| Reaction Type | Conditions | Expected Product | Relevance to Compound |
|---|---|---|---|
| Grignard addition | Grignard reagent, THF | Secondary alcohol (R₂CHOH) | Ketone reactivity |
| Crown ether complexation | Metal ions (e.g., K⁺) | Cation-crown ether complex | Macrocyclic functionality |
| Reduction | LiAlH₄, ether solvent | Secondary alcohol (R₂CH₂OH) | Ketone reactivity |
| Surface adsorption | Acidic medium (e.g., HCl) | Adsorbed inhibitor on metal surface | Corrosion inhibition |
Scientific Research Applications
1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound’s ability to bind selectively to certain ions makes it useful in biological assays and ion transport studies.
Medicine: Research is ongoing into its potential use in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: It is employed in the separation and purification of specific ions from mixtures, particularly in the field of analytical chemistry
Mechanism of Action
The mechanism of action of 1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone involves its ability to form stable complexes with metal ions. The oxygen atoms in the hexaoxacyclooctadecin ring coordinate with the metal ions, creating a stable complex. This interaction is crucial in its applications in catalysis, ion transport, and separation processes .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred from structural analogy.
Key Observations :
- Functional Group Impact : The acetyl group in the target compound confers moderate polarity compared to the highly polar carboxylic acid derivatives (e.g., solubility in organic solvents vs. aqueous basic conditions) . Aldehyde derivatives () are more reactive, serving as intermediates for crosslinking or further functionalization.
Reactivity Trends :
- Carboxylic acids () undergo esterification or amidation.
- Aldehydes () participate in condensation reactions (e.g., Schiff base formation).
- The acetyl group in the target compound may undergo nucleophilic addition or reduction to ethanol derivatives.
Property and Application Comparison
Ion-Binding Capacity:
- Carboxylic Acid Derivatives : Exhibit high affinity for divalent cations (e.g., Ca²⁺, Mg²⁺) due to chelation by carboxylate anions .
- Crown Ether Core : The oxygen-rich cavity enables alkali metal ion (Na⁺, K⁺) binding, modulated by substituents. Nitro groups () may enhance selectivity for smaller ions like Li⁺ via steric hindrance .
Pharmacological Potential:
While direct data for the target compound are lacking, similarity indexing methods (e.g., Tanimoto coefficient-based comparisons) suggest that structural analogs with ≥70% similarity (e.g., dicarboxylic acids) could share biological activities, such as histone deacetylase (HDAC) inhibition, as seen in phytocompound studies .
Stability and Handling:
- Methanol-substituted macrocycles () are hygroscopic, necessitating anhydrous storage .
Biological Activity
1-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)ethanone (CAS RN: 41855-36-1) is a complex organic compound with potential biological activity. This article explores its properties and biological effects based on available research.
- Molecular Formula: C22H26O7
- Molecular Mass: 402.44 g/mol
- Melting Point: 165-169 °C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with biological systems. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of octahydrodibenzo compounds exhibit antimicrobial properties. For instance:
- Study Findings: A study demonstrated that certain dibenzo compounds showed significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Antioxidant Properties
Antioxidant activity is crucial for protecting cells from oxidative stress.
- Research Evidence: Compounds similar to this compound have been shown to scavenge free radicals effectively. One study reported that these compounds could reduce oxidative stress markers in vitro .
Cytotoxicity and Cancer Research
The cytotoxic effects of octahydrodibenzo derivatives have been explored in cancer research.
- Case Study: In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines. A particular focus was on their ability to activate caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for drug development.
- Key Insights: Modifications in the hexaoxacyclooctadecin structure influence its biological efficacy. For example:
Data Table: Summary of Biological Activities
Q & A
Q. How can interdisciplinary methodologies (e.g., environmental chemistry + synthetic biology) expand the compound’s research scope?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
